molecular formula C26H23NO3S B2782642 (3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone CAS No. 899760-26-0

(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone

Cat. No. B2782642
CAS RN: 899760-26-0
M. Wt: 429.53
InChI Key: NBWXRGLTQOVWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, commonly known as DMTM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Therapeutic Agent Properties

Research on derivatives of quinoline, such as (3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, has shown that they exhibit properties as potent therapeutic agents. These derivatives are known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This is evidenced by the synthesis of a related N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Antimalarial Activity

A study from 1976 indicated that derivatives of quinoline, similar in structure to the compound , were effective in the treatment of malaria. In this study, compounds synthesized from 6,8-dimethyl-4-hydroxycarbostyril showed curative effects against P. berghei in mice, highlighting their potential as antimalarial agents (Lutz & Sanders, 1976).

Chemical Synthesis and Characterization

In another study, a novel benzylisoquinoline alkaloid, structurally related to the compound , was isolated and characterized. This demonstrates the relevance of these compounds in the field of organic chemistry for the synthesis and study of novel chemical entities (Pudjiastuti et al., 2010).

Clathrate Host Properties

Compounds similar to (3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone have been studied for their role in clathrate formation. A study on (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone highlighted their potential as clathrate hosts, which could have implications in molecular recognition and storage applications (Eto et al., 2011).

properties

IUPAC Name

(3,4-dimethylphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S/c1-16-5-10-21(11-6-16)31(29,30)26-22-13-17(2)7-12-24(22)27-15-23(26)25(28)20-9-8-18(3)19(4)14-20/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWXRGLTQOVWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone

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